1-(2-Hydroxy-4-methoxyphenyl)propan-2-one
Overview
Description
1-(2-Hydroxy-4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H12O3. It is known for its aromatic properties and is often used in various chemical and industrial applications. The compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety.
Mechanism of Action
Target of Action
This compound, also known as Ethanone , is a derivative of Acetophenone, which is known to interact with various enzymes and receptors in the body.
Mode of Action
The mode of action of 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one is not explicitly documented. As a derivative of Acetophenone, it may share similar chemical properties and interactions. Acetophenones are known to undergo nucleophilic addition reactions with nitrogen-containing compounds to form oximes and hydrazones
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, has not been reported in the literature .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Hydroxy-4-methoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating certain diseases.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the hydroxy group, which significantly alters its chemical properties and reactivity
Uniqueness: 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)5-8-3-4-9(13-2)6-10(8)12/h3-4,6,12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJRYZMRBMSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716909 | |
Record name | 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94785-37-2 | |
Record name | 1-(2-Hydroxy-4-methoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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